![molecular formula C23H30N2O6S B4396001 N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4396001.png)
N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide
説明
This compound belongs to a class of chemicals that have been explored for their biological activities and chemical properties. Research on similar compounds has shown a range of potential biological activities, including receptor selectivity and enzyme inhibition, which underscores the importance of understanding their synthesis, structure, and properties (Wang et al., 2001).
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from basic chemical building blocks to more complex structures. For instance, the synthesis of piperidinylthioether and sulfone derivatives has been reported, indicating the versatility of synthetic strategies to introduce various functional groups (Wang et al., 2001).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic techniques, plays a crucial role in confirming the chemical structure and stereochemistry of synthesized compounds. Such analyses have been conducted for compounds with similar structures, providing insights into their three-dimensional arrangement and conformation (Naveen et al., 2015).
Chemical Reactions and Properties
Compounds in this category participate in various chemical reactions, including nucleophilic substitutions and cyclizations, which can significantly alter their chemical properties and biological activities. The presence of functional groups like sulfones and amides influences their reactivity and interaction with biological targets (Golub & Becker, 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments and its formulation for potential applications. Studies on related compounds have revealed detailed insights into their physical characteristics (Naveen et al., 2015).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are crucial for predicting the compound's stability and reactivity. Research on similar compounds provides a foundation for understanding these properties and designing molecules with desired chemical behaviors (Golub & Becker, 2015).
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-5-31-21-9-7-19(14-16(21)2)32(27,28)25-12-10-17(11-13-25)23(26)24-20-8-6-18(29-3)15-22(20)30-4/h6-9,14-15,17H,5,10-13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUFZHXTNZTYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




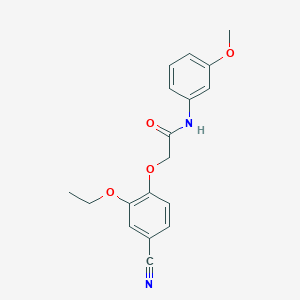
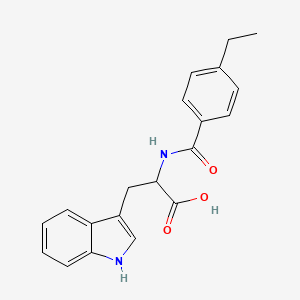
![2-(methylthio)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4395939.png)
![4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide](/img/structure/B4395950.png)
![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B4395955.png)
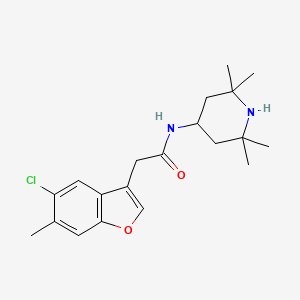
![2-methoxy-5-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B4395958.png)
![N-(2,4-dichlorophenyl)-2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4395975.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4395977.png)
![3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4395982.png)
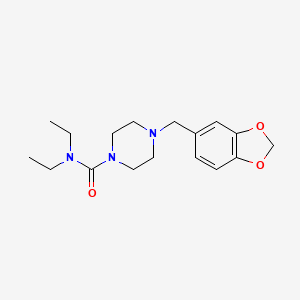
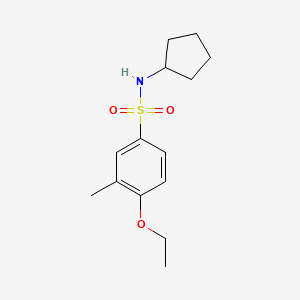
![4-benzyl-1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4396034.png)